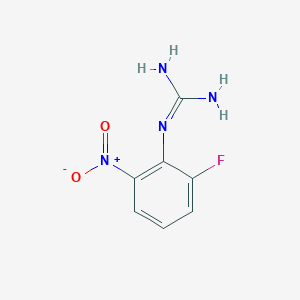

N-(2-Fluoro-6-nitrophenyl)guanidine

Übersicht

Beschreibung

N-(2-Fluoro-6-nitrophenyl)guanidine, commonly known as FNG, is a small molecule inhibitor that targets voltage-gated sodium channels (Nav). It has a molecular formula of C7H7FN4O2 and a molecular weight of 198.15 g/mol .

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines . The residue was purified by flash column chromatography on neutral alumina to afford the pure guanidine base, which was then treated with HCl in ethanol .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C7H7FN4O2 . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.15 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis of PET Tracer Precursors N-(2-Fluoro-6-nitrophenyl)guanidine derivatives have been utilized in the synthesis of novel sulfonamide derivatives for positron emission tomography (PET) tracer precursors. For instance, Gebhardt and Saluz (2012) developed a 19 F-compound that can be synthesized in four steps and has potential as an intermediate for PET tracers (Gebhardt & Saluz, 2012).

NMR Studies in Oligonucleotides Hofmann et al. (1997) reported the synthesis of oligonucleotides containing N-methyladenine and N-methylguanine, using 2-fluoro-6-nitrophenyl derivatives as precursors. These oligonucleotides are useful for NMR studies, demonstrating the versatility of this compound in molecular biology research (Hofmann et al., 1997).

Cyclization in Organic Chemistry The cyclization of substituted (3-nitrophenyl)guanidines, which is a related compound, offers a new route to synthesize benzimidazoles and related compounds. Esser and Pook (1992) discussed this process in terms of substrate structure and reaction conditions, highlighting the chemical versatility of guanidine derivatives (Esser & Pook, 1992).

DNA Cleavage Properties Copper(II) complexes of guanidine derivatives have been studied for their DNA cleavage properties. Tjioe et al. (2011) explored the synthesis and structure of these complexes, indicating potential applications in biochemical and medicinal chemistry (Tjioe et al., 2011).

Synthesis of Energetic Salts Klapötke et al. (2016) investigated the synthesis and properties of (2,4,6-Trinitrophenyl)guanidine, a compound closely related to this compound. This research is significant in the field of propellants and explosives, demonstrating the potential of guanidine derivatives in energetic materials (Klapötke et al., 2016).

Potential as a Biochemical Photoprobe Pleixats et al. (1989) studied the nucleophilic photosubstitution of 2-fluoro-4-nitroanisole, suggesting the possible usefulness of 2-fluoro-4-nitrophenyl ethers, similar to this compound, as biochemical photoprobes (Pleixats et al., 1989).

Fluorescent Compounds for Neuroblastoma Imaging Hadrich et al. (1999) synthesized and studied the pharmacological properties of fluorescent compounds related to this compound, demonstrating their potential as imaging agents for neuroblastoma cells (Hadrich et al., 1999).

Wirkmechanismus

Target of Action

Guanidines, a class of compounds to which n-(2-fluoro-6-nitrophenyl)guanidine belongs, are known to play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Mode of Action

Guanidines, in general, are synthesized through the addition of amines to carbodiimides, or they utilize thioureas in conjunction with thiophilic metal salts . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Guanidines are known to be involved in various biochemical processes . Therefore, it can be inferred that this compound may also affect multiple biochemical pathways and have downstream effects.

Result of Action

Given the known roles of guanidines in various biological functions , it can be inferred that this compound may have significant molecular and cellular effects.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERXMJGQRGBGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=C(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

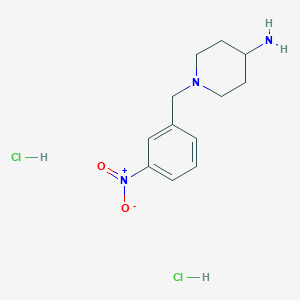

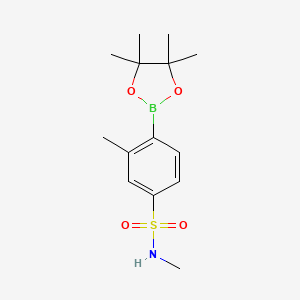

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

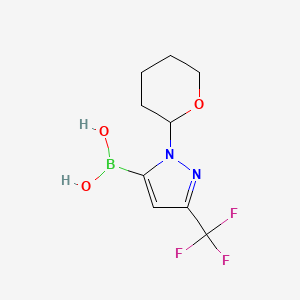

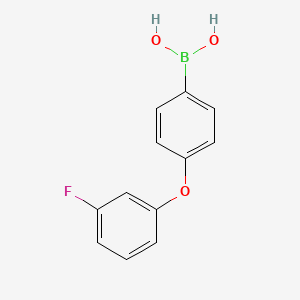

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)